9-(4-Bromoacetamidobenzyl)adenine

Description

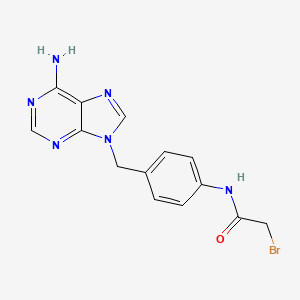

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

4230-23-3 |

|---|---|

Formule moléculaire |

C14H13BrN6O |

Poids moléculaire |

361.2 g/mol |

Nom IUPAC |

N-[4-[(6-aminopurin-9-yl)methyl]phenyl]-2-bromoacetamide |

InChI |

InChI=1S/C14H13BrN6O/c15-5-11(22)20-10-3-1-9(2-4-10)6-21-8-19-12-13(16)17-7-18-14(12)21/h1-4,7-8H,5-6H2,(H,20,22)(H2,16,17,18) |

Clé InChI |

MLENUZNNXIORHN-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CN2C=NC3=C(N=CN=C32)N)NC(=O)CBr |

SMILES canonique |

C1=CC(=CC=C1CN2C=NC3=C(N=CN=C32)N)NC(=O)CBr |

Autres numéros CAS |

4230-23-3 |

Synonymes |

9-(4-bromoacetamidobenzyl)adenine |

Origine du produit |

United States |

Synthetic Methodologies and Chemical Derivatization of 9 4 Bromoacetamidobenzyl Adenine

Established Synthetic Pathways for 9-(4-Bromoacetamidobenzyl)adenine

The synthesis of this compound is not directly reported in a single-step procedure but can be achieved through a multi-step pathway, primarily involving the alkylation of adenine (B156593) with a suitably substituted benzyl (B1604629) halide. The regioselectivity of adenine alkylation is a critical aspect, with the N9 position being the generally preferred site for substitution under various conditions.

A common and effective strategy for the selective N9-alkylation of adenine involves the use of a precursor, 4,5,6-triaminopyrimidine. A plausible and efficient synthetic route is outlined below:

Formation of the Thiadiazolopyrimidine Intermediate: 4,5,6-triaminopyrimidine is reacted with thionyl chloride to form 7-amino Current time information in Bangalore, IN.jenabioscience.comthiadiazolo[3,4-d]pyrimidine. This intermediate is key to directing the subsequent alkylation to the N9 position. datapdf.com

Synthesis of the Benzylamine (B48309) Precursor: The side chain, 4-(bromoacetamidobenzyl)amine, is synthesized separately. This can be achieved by starting with 4-aminobenzylamine, where the aliphatic amino group is selectively protected, followed by acylation of the aromatic amino group with bromoacetyl bromide or bromoacetic anhydride. Subsequent deprotection of the aliphatic amine would yield the desired benzylamine precursor.

Coupling Reaction: The 7-amino Current time information in Bangalore, IN.jenabioscience.comthiadiazolo[3,4-d]pyrimidine is then reacted with 4-(bromoacetamidobenzyl)amine. This reaction proceeds via nucleophilic displacement of the 7-amino group, leading to the formation of the 9-substituted adenine precursor. datapdf.com

Final Transformation: The resulting intermediate is then converted to this compound through a series of transformations that effectively construct the imidazole (B134444) ring of the purine (B94841) system.

An alternative approach involves the direct alkylation of adenine with a 4-(bromoacetamidobenzyl)halide. However, this method may lead to a mixture of N9, N3, and N7 isomers, necessitating careful chromatographic purification. The reaction conditions, such as the choice of base and solvent, play a crucial role in determining the ratio of these isomers. Studies on the benzylation of adenine have shown that polar aprotic solvents tend to favor the formation of the N9-isomer. researchgate.net

Table 1: Plausible Synthetic Pathway for this compound

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | 4,5,6-Triaminopyrimidine | Thionyl chloride, reflux | 7-Amino Current time information in Bangalore, IN.jenabioscience.comthiadiazolo[3,4-d]pyrimidine |

Exploration of Synthetic Routes for Structural Analogs and Derivatives of the Benzyl-Adenine Scaffold

The benzyl-adenine scaffold is a versatile platform for the generation of diverse chemical libraries. Structural modifications can be introduced at several positions, including the adenine core, the benzyl ring, and the linker connecting them.

Modifications on the Adenine Core: The adenine ring can be substituted at various positions. For instance, 8-bromo-9-benzyladenine can be synthesized and subsequently used as a versatile intermediate for introducing various amino substituents at the 8-position. nih.gov This provides a route to a wide range of 8-substituted-9-benzyladenine derivatives. Furthermore, modifications at the N6-position of adenine are also common, leading to compounds like N6-benzyladenine, a well-known cytokinin.

Modifications on the Benzyl Ring: The benzyl ring offers numerous possibilities for substitution, allowing for the fine-tuning of the molecule's properties. A variety of substituted benzylamines can be used in the synthetic scheme described in section 2.1 to generate a library of 9-(substituted-benzyl)adenine analogs. For example, the synthesis of 9-(2-chloro-6-fluorobenzyl)adenine has been reported using a similar methodology. datapdf.com

Derivatization of the Bromoacetamido Group: The bromoacetamido group in this compound is a reactive handle for further derivatization. It can readily react with nucleophiles such as thiols, amines, and hydroxylamines to form a variety of conjugates. This is particularly useful for attaching probes or other functional moieties to the molecule.

Table 2: Examples of Structural Analogs of the Benzyl-Adenine Scaffold

| Compound Name | Modification Site(s) | Synthetic Approach | Reference |

|---|---|---|---|

| 9-(2-Chloro-6-fluorobenzyl)adenine | Benzyl ring | Reaction of 7-amino Current time information in Bangalore, IN.jenabioscience.comthiadiazolo[3,4-d]pyrimidine with 2-chloro-6-fluorobenzylamine. | datapdf.com |

| 8-Bromo-9-benzyladenine | Adenine C8-position | Bromination of 9-benzyladenine. | nih.gov |

| 8-Morpholinoethylamino-9-benzyladenine | Adenine C8-position | Nucleophilic substitution of 8-bromo-9-benzyladenine with morpholinoethylamine. | nih.gov |

| N6-Benzyladenine | Adenine N6-position | Reaction of 6-chloropurine (B14466) with benzylamine. | |

| 1-Deaza-adenosylcobalamin | Adenine N1-position | Multi-step synthesis involving modification of the purine ring. | nih.gov |

| 3-Deaza-adenosylcobalamin | Adenine N3-position | Multi-step synthesis involving modification of the purine ring. | nih.gov |

Strategies for Incorporating Isotopic Labels and Fluorescent Tags into the this compound Framework

The introduction of isotopic labels and fluorescent tags into molecules like this compound is essential for a wide range of applications, including metabolic studies, bioimaging, and target identification.

Isotopic Labeling: Isotopic labeling involves the replacement of one or more atoms in a molecule with their stable heavy isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). wikipedia.org For the this compound framework, isotopic labels can be incorporated through several strategies:

Labeled Precursors: The synthesis can be initiated with isotopically labeled starting materials. For example, labeled adenine (e.g., Adenine-¹³C) can be used in the alkylation reaction to introduce the label into the purine core. medchemexpress.comisotope.com Similarly, a labeled benzylamine precursor could be synthesized to introduce the label into the benzyl moiety.

Hydrogen-Deuterium Exchange: For introducing deuterium, hydrogen-deuterium exchange reactions can be performed on the final compound or its intermediates under appropriate conditions, although this may lead to non-specific labeling.

Fluorescent Tagging: Fluorescent labeling allows for the visualization and tracking of the molecule in biological systems. nih.govoup.com Several strategies can be employed to attach a fluorescent tag to this compound:

Reaction with the Bromoacetamido Group: The bromoacetamido group is an excellent electrophilic handle for reaction with thiol-containing fluorescent dyes (e.g., fluorescein-maleimide, rhodamine-maleimide). This provides a straightforward and specific method for fluorescently labeling the molecule.

Modification of the Adenine Ring: The adenine ring itself can be a site for fluorescent labeling. For instance, fluorescent groups can be attached to the C8-position after initial bromination. Alternatively, the exocyclic N6-amino group can be modified with a linker to which a fluorophore is attached. jenabioscience.com

Synthesis with a Fluorescent Precursor: A fluorescently tagged benzylamine could be synthesized and used in the primary synthetic route to incorporate the fluorophore into the benzyl portion of the molecule.

Table 3: Strategies for Labeling this compound

| Labeling Strategy | Target Site | Example Label/Tag | General Method |

|---|---|---|---|

| Isotopic Labeling | Adenine Core | ¹³C, ¹⁵N | Synthesis using commercially available labeled adenine. medchemexpress.comisotope.com |

| Isotopic Labeling | Benzyl Moiety | ²H, ¹³C | Synthesis using a custom-synthesized labeled benzylamine precursor. |

| Fluorescent Tagging | Bromoacetamido Group | Fluorescein, Rhodamine | Reaction of the bromoacetamide with a thiol-containing fluorescent dye. |

| Fluorescent Tagging | Adenine C8-position | Dansyl, Coumarin | Bromination of the C8-position followed by nucleophilic substitution with a fluorescent amine. |

| Fluorescent Tagging | Adenine N6-position | FAM, Cy5 | Introduction of an amino-linker at the N6-position followed by coupling with an NHS-ester of the fluorophore. jenabioscience.com |

Biochemical and Mechanistic Characterization of 9 4 Bromoacetamidobenzyl Adenine Activity

Investigations into Enzyme Inactivation and Inhibition Kinetics

The interaction of 9-(4-Bromoacetamidobenzyl)adenine with adenosine (B11128) deaminase serves as a classic example of affinity labeling, leading to the irreversible inactivation of the enzyme. This process has been meticulously characterized to understand the dynamics and stoichiometry of the reaction.

Characterization of Adenosine Deaminase Inactivation by this compound

This compound has been identified as an effective affinity label for adenosine deaminase, causing its inactivation. nih.gov This inactivation is a result of the compound's structural similarity to adenosine, allowing it to specifically target the enzyme's substrate-binding site. The bromoacetamido group of the molecule then acts as an electrophilic warhead, forming a covalent bond with nucleophilic residues within the active site, leading to an irreversible loss of catalytic function. Studies have also investigated a related compound, 9-(2-bromoacetamidobenzyl)adenine, to compare the effects of the position of the reactive group on the inactivation process. nih.gov

Determination of Inactivation Parameters and Reaction Stoichiometry

The stoichiometry of the reaction between the affinity label and adenosine deaminase has been determined, revealing a 1:1 molar ratio for complete inactivation. nih.gov Specifically, for the related compound 9-(2-bromoacetamidobenzyl)adenine, it was found that the binding of one mole of the reagent per mole of the enzyme results in an inactive enzyme. nih.gov This one-to-one stoichiometry is a hallmark of specific affinity labeling, indicating that the modification of a single critical site is sufficient to abolish enzymatic activity.

| Parameter | Value | Enzyme | Reagent |

| Stoichiometry of Inactivation | 1 mol reagent / mol enzyme | Adenosine Deaminase | 9-(2-bromoacetamidobenzyl)adenine |

Table 1: Stoichiometry of Adenosine Deaminase Inactivation

Mechanistic Studies of Covalent Adduct Formation with Target Enzymes

The formation of a covalent adduct between this compound and adenosine deaminase is the definitive step in the enzyme's irreversible inactivation. The mechanism involves the alkylation of specific amino acid residues within the active site by the bromoacetyl group of the affinity label. The rate of this alkylation and the specific residues targeted have been shown to be dependent on pH, suggesting the involvement of amino acids with ionizable side chains in the catalytic process. nih.gov

Affinity Labeling for Identification of Biological Macromolecules and Active Site Residues

A primary application of this compound is as a molecular probe to identify and map the active site of adenosine deaminase. By covalently tagging the enzyme, it allows for the subsequent identification of the modified amino acid residues.

Identification of Histidine and Lysine (B10760008) Residues as Alkylation Targets in Adenosine Deaminase

Through the use of this compound and its 2-bromo isomer, specific amino acid residues within the active site of adenosine deaminase have been identified. nih.gov Amino acid analysis of the enzyme after inactivation and hydrolysis revealed that a histidine residue is a primary target of alkylation. nih.gov The identification of carboxymethyl-histidine confirms the presence of a histidine residue in or near the active site, which was the first direct evidence of its kind. nih.gov

Furthermore, studies conducted at different pH levels (pH 8 and 5.5) have indicated that a lysine residue also exhibits particular reactivity towards the affinity label. nih.gov This suggests that both histidine and lysine are present in the active site region and play a crucial role in the enzyme's function.

| Reagent | Targeted Residues | Significance |

| This compound | Histidine, Lysine | First direct evidence of histidine at the active site; highlights the reactivity of a nearby lysine. |

| 9-(2-bromoacetamidobenzyl)adenine | Histidine | Confirmed as the main alkylation product, leading to a 1:1 stoichiometry of inactivation. |

Table 2: Amino Acid Residues in Adenosine Deaminase Targeted by Affinity Labels

Mapping of Substrate Binding Sites through Covalent Modification

The covalent modification of adenosine deaminase by this compound has been instrumental in mapping the substrate binding site. nih.gov By identifying the specific points of covalent attachment, researchers can infer the spatial arrangement of the active site and the orientation of the substrate when it binds. The successful targeting of histidine and lysine residues provides valuable constraints for constructing a three-dimensional model of the enzyme's active center and understanding the molecular interactions that govern substrate recognition and catalysis. nih.gov

Molecular Interactions and Structural Insights of 9 4 Bromoacetamidobenzyl Adenine Complexes

Elucidation of Specific Binding Sites and Modes of Interaction within Target Proteins

The initial step in understanding the mechanism of action for a compound like 9-(4-Bromoacetamidobenzyl)adenine involves identifying its specific binding sites within a target protein. This process is crucial for drug discovery and development. The bromoacetamide group present in the compound suggests a potential for covalent interaction, where the compound forms a permanent chemical bond with the protein.

Key methodologies to identify these binding sites include affinity labeling and mass spectrometry. In a typical workflow, the target protein is incubated with the compound. Subsequent enzymatic digestion of the protein-compound complex, followed by mass spectrometry analysis, can identify the exact amino acid residues that have been modified by the compound. This provides direct evidence of the binding site.

The nature of the interactions can be diverse, including:

Covalent Bonds: The reactive bromoacetyl group can form a covalent bond with nucleophilic amino acid residues such as cysteine, lysine (B10760008), or histidine.

Hydrogen Bonds: The adenine (B156593) moiety, with its nitrogen atoms, can act as both hydrogen bond donors and acceptors.

Hydrophobic Interactions: The benzyl (B1604629) and adenine rings can engage in hydrophobic interactions with nonpolar pockets within the protein.

Pi-stacking: The aromatic rings of the compound can stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan.

Analysis of Conformational Changes Induced in Enzymes Upon Compound Binding

The binding of a ligand to an enzyme can often induce significant changes in the enzyme's three-dimensional structure. nih.govresearchgate.net These conformational changes can be critical for the enzyme's catalytic activity, either activating or inhibiting it. nih.gov This phenomenon is often described by the "induced fit" model, where the initial binding of the ligand leads to a structural rearrangement of the enzyme's active site to achieve a more stable complex. researchgate.net

Techniques used to study these conformational changes include:

Spectroscopic Methods: Circular dichroism (CD) and fluorescence spectroscopy can provide information about changes in the secondary and tertiary structure of the enzyme upon ligand binding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can detect changes in the chemical environment of individual atoms within the protein, revealing localized conformational shifts.

X-ray Crystallography: By comparing the crystal structures of the enzyme in its free (apo) and ligand-bound (holo) forms, specific conformational changes can be visualized at atomic resolution.

For a compound like this compound, its binding could potentially stabilize a particular conformational state of a target enzyme, thereby modulating its function.

High-Resolution Structural Biology Approaches to Compound-Target Complexes

To gain a precise understanding of how a compound interacts with its target protein, high-resolution structural biology techniques are indispensable.

X-ray Crystallography Studies of Covalently Bound this compound-Enzyme Adducts

X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules, including protein-ligand complexes, at atomic detail. nih.govmdpi.com For a covalently bound inhibitor like this compound, obtaining a crystal structure of the adduct would provide definitive evidence of the binding site and the precise orientation of the compound within the active site.

The resulting electron density map would allow researchers to:

Visualize the covalent bond between the compound and the specific amino acid residue.

Identify all non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, between the compound and the protein.

Observe any conformational changes in the protein that occurred upon binding.

This detailed structural information is invaluable for structure-based drug design, enabling the optimization of the compound's potency and selectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Investigating Solution-State Interactions

NMR spectroscopy is a complementary technique to X-ray crystallography that allows for the study of protein-ligand interactions in solution, which more closely mimics the physiological environment. NMR is particularly useful for studying dynamic processes and can provide information on:

Binding Affinity: By monitoring changes in the NMR signals of the protein or the ligand upon titration, the dissociation constant (Kd) can be determined.

Mapping the Binding Site: Chemical shift perturbation (CSP) experiments can identify the amino acid residues in the protein that are affected by the binding of the ligand, thereby mapping the interaction surface.

Structural and Dynamic Changes: Nuclear Overhauser effect (NOE) experiments can provide distance restraints to determine the structure of the complex, while relaxation experiments can probe changes in protein dynamics upon ligand binding.

For this compound, NMR could be used to confirm the binding to a target protein in solution and to characterize the structural and dynamic consequences of this interaction.

Computational Chemistry and Molecular Simulation Approaches

In silico methods have become an integral part of modern drug discovery, providing valuable insights into ligand-protein interactions and guiding experimental work.

Molecular Docking and Dynamics Simulations to Predict Binding Affinity and Reactivity

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a protein. Docking algorithms sample a large number of possible conformations and orientations of the ligand within the protein's binding site and score them based on a scoring function that estimates the binding affinity.

For this compound, docking studies could be used to:

Predict its binding mode to a variety of potential target proteins.

Estimate its binding affinity and identify key interacting residues.

Screen virtual libraries of similar compounds to identify potentially more potent inhibitors.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the protein-ligand complex over time, offering insights into the stability of the binding mode and the conformational flexibility of the system. These simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe how the complex behaves over nanoseconds or even microseconds.

MD simulations of a this compound-protein complex could reveal:

The stability of the predicted docking pose.

The role of water molecules in mediating the interaction.

The conformational changes in the protein induced by the ligand binding.

Below is an illustrative table of what results from a molecular docking and MD simulation study might look like:

| Computational Method | Predicted Parameter | Illustrative Value for a Hypothetical Complex |

| Molecular Docking | Binding Affinity (kcal/mol) | -8.5 |

| Molecular Docking | Key Interacting Residues | Cys45 (covalent), Tyr89, Phe120 |

| MD Simulation | RMSD of Ligand (Å) | 1.2 ± 0.3 |

| MD Simulation | Number of Hydrogen Bonds | 3 ± 1 |

This table is for illustrative purposes only and does not represent actual data for this compound.

Quantum Mechanical Calculations of Electronic States and Reactivity of the Bromoacetamide Moiety

Electronic States and Frontier Molecular Orbitals

The electronic properties of a molecule are primarily dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. nih.gov

In a study on p-bromoacetanilide, DFT calculations at the B3LYP/6-311++G(d,p) level of theory were used to determine its electronic properties. nih.gov These calculations revealed that the charge transfer interactions within the molecule are a key aspect of its electronic behavior. nih.gov The HOMO and LUMO energies for p-bromoacetanilide provide a reasonable approximation for the behavior of the bromoacetamide moiety when attached to an aromatic system.

Table 1: Calculated Electronic Properties of a Model System (p-bromoacetanilide)

| Parameter | Value (eV) |

| HOMO Energy | -6.89 |

| LUMO Energy | -1.34 |

| HOMO-LUMO Gap (ΔE) | 5.55 |

Data sourced from a DFT study on p-bromoacetanilide, a structurally similar compound, and is used here to approximate the properties of the bromoacetamide moiety. nih.gov

The relatively large HOMO-LUMO gap for the model compound suggests a high degree of stability. nih.gov The distribution of the frontier orbitals is also of significant interest. For p-bromoacetanilide, it can be inferred that the HOMO is likely localized on the acetanilide (B955) part, including the nitrogen and oxygen atoms, as well as the bromine atom, due to the presence of lone pairs of electrons. The LUMO, on the other hand, would be expected to be distributed over the aromatic ring and the carbonyl group of the acetamide (B32628) moiety, which can act as electron-accepting centers. This distribution implies that the bromoacetamide moiety plays a crucial role in the electronic transitions and potential charge transfer interactions of the entire molecule. nih.gov

Reactivity Descriptors

To further quantify the reactivity of the bromoacetamide moiety, various reactivity descriptors derived from DFT can be employed. These include the Fukui function, which helps in identifying the sites within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. wikipedia.orgnih.gov The Fukui function, f(r), is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential. wikipedia.org

There are three main types of Fukui functions:

f+(r): for nucleophilic attack (electron acceptance)

f-(r): for electrophilic attack (electron donation)

f0(r): for radical attack

Regions of a molecule with a high value of f+(r) are more likely to be attacked by nucleophiles, while areas with a high f-(r) are prone to electrophilic attack. faccts.de The dual descriptor, which is the difference between f+(r) and f-(r), can also be used to unambiguously identify nucleophilic and electrophilic regions. researchgate.net

While specific Fukui function data for this compound is not available, a general analysis of the bromoacetamide moiety suggests key reactive sites. The carbonyl carbon of the acetamide group is expected to be a primary site for nucleophilic attack due to the electron-withdrawing effect of the adjacent oxygen atom, which polarizes the C=O bond and imparts a partial positive charge on the carbon. Conversely, the oxygen and nitrogen atoms, with their lone pairs of electrons, are likely to be centers for electrophilic attack. The bromine atom, being a good leaving group, also contributes significantly to the reactivity of the moiety, particularly in nucleophilic substitution reactions.

Table 2: Predicted Reactive Sites in the Bromoacetamide Moiety

| Atom/Group | Predicted Reactivity | Rationale |

| Carbonyl Carbon | Electrophilic (susceptible to nucleophilic attack) | Polarization of the C=O bond by the electronegative oxygen atom. |

| Carbonyl Oxygen | Nucleophilic (susceptible to electrophilic attack) | Presence of lone pair electrons. |

| Amide Nitrogen | Nucleophilic (susceptible to electrophilic attack) | Presence of a lone pair of electrons. |

| Bromine Atom | Electrophilic center in C-Br bond, good leaving group | Electronegativity difference with carbon and ability to stabilize a negative charge. |

This theoretical framework, based on quantum mechanical calculations of related compounds, provides a solid foundation for understanding the electronic behavior and reactivity of the bromoacetamide moiety within the this compound molecule. These insights are invaluable for predicting its molecular interactions and potential biological activity.

Advanced Applications and Research Paradigms Utilizing 9 4 Bromoacetamidobenzyl Adenine

Application in Proteomics for Target Deconvolution and Proteome-Wide Mapping

While direct, large-scale proteomic studies utilizing 9-(4-bromoacetamidobenzyl)adenine are not extensively documented in recent literature, its properties as a reactive chemical probe are highly relevant to the principles of activity-based protein profiling (ABPP), a powerful method in chemical proteomics for target deconvolution. ABPP aims to identify and characterize protein targets of small molecules in complex biological systems.

The conceptual application of a compound like this compound in a modern proteomics workflow would involve its use as an affinity-based probe. The adenine (B156593) portion of the molecule would guide its binding to the adenosine-binding pockets of proteins within a proteome. Following this specific binding, the bromoacetamide group can form a covalent bond with a nearby nucleophilic amino acid residue (like cysteine, lysine (B10760008), or histidine) in the active site. This irreversible binding would "tag" the target proteins.

For proteome-wide mapping, the probe could be further modified to include a reporter tag, such as biotin (B1667282) or a fluorescent dye, often attached via a linker. This would allow for the enrichment of the covalently labeled proteins from a complex cell lysate using affinity chromatography (e.g., streptavidin beads for a biotin tag). The enriched proteins could then be identified and quantified using mass spectrometry-based proteomics, revealing the landscape of proteins that interact with the adenine-based scaffold. While this outlines a potential application, specific studies detailing this approach with this compound are not prominent in the available literature.

Design and Synthesis of Photoaffinity Probes Derived from this compound for in situ Target Identification

Photoaffinity labeling is a sophisticated technique used to identify and map the binding sites of ligands within biological macromolecules. This method employs photo-reactive probes that, upon activation with light, form a highly reactive intermediate that covalently crosslinks to interacting proteins. While this compound is a reactive probe due to its bromoacetamide group (a type of affinity label), it is not a photoaffinity probe as it does not possess a photo-activatable group.

However, the core structure of this compound provides a valuable scaffold for the design and synthesis of photoaffinity probes. A synthetic chemist could replace the bromoacetamide group with a photo-reactive moiety such as a benzophenone, an aryl azide, or a diazirine. The synthesis would likely follow a multi-step process, starting with a protected adenine derivative and a benzylamine (B48309) precursor that carries the photo-reactive group.

Conceptual Design of a Photoaffinity Probe:

| Component | Function | Example Moiety |

| Recognition Moiety | Provides binding specificity to the target protein class (e.g., nucleotide-binding proteins). | Adenine |

| Linker | Connects the recognition moiety to the photo-reactive group and can influence solubility and steric access. | Benzyl (B1604629) group |

| Photo-reactive Group | Forms a covalent bond with the target protein upon light activation. | Benzophenone, Aryl Azide, Diazirine |

| Reporter Tag (Optional) | Enables detection and enrichment of the labeled protein. | Biotin, Fluorescent Dye, Alkyne or Azide for Click Chemistry |

The resulting photoaffinity probe would allow for more precise temporal control over the covalent labeling reaction. The probe could be introduced to a biological system (e.g., living cells), allowed to bind to its targets, and then the covalent crosslinking would be initiated at a specific time by exposure to UV light. This in situ target identification can provide a more accurate snapshot of ligand-protein interactions in a native cellular context.

Use in Investigating Nucleotide-Binding Proteins and DNA/RNA Modifying Enzymes

The most well-documented application of this compound is in the investigation of nucleotide-binding proteins, most notably adenosine (B11128) deaminase (ADA). nih.gov ADA is an enzyme that catalyzes the deamination of adenosine to inosine (B1671953) and plays a crucial role in purine (B94841) metabolism. mdpi.commedchemexpress.com Due to its adenine core, this compound acts as an affinity label for ADA.

Research has shown that this compound acts as an irreversible inhibitor of adenosine deaminase. nih.govnih.gov The adenine moiety directs the inhibitor to the enzyme's active site, which normally binds adenosine. Once positioned correctly, the electrophilic bromoacetamide group reacts with a nucleophilic amino acid residue in the active site, forming a permanent covalent bond. This process is known as alkylation. nih.gov

The irreversible inhibition of ADA by this compound has been instrumental in:

Active Site Elucidation: By identifying the specific amino acid residue that is alkylated, researchers can gain insights into the structure and composition of the enzyme's active site.

Kinetic Analysis: Studying the rate of inactivation provides information about the binding affinity and the reactivity of the active site residues.

Structure-Activity Relationship Studies: Comparing the inhibitory activity of this compound with related compounds helps in understanding the structural requirements for binding and inhibition.

Research Findings on the Inhibition of Adenosine Deaminase:

| Compound | Target Enzyme | Type of Inhibition | Key Finding |

| This compound | Adenosine Deaminase | Irreversible (Affinity Labeling) | Covalently modifies the active site, leading to time-dependent inactivation of the enzyme. nih.gov |

| Benzylbromoacetate | Adenosine Deaminase | Irreversible | Also causes inactivation, but the adenine-containing compound shows higher specificity. nih.gov |

While the primary focus of research on this compound has been adenosine deaminase, its potential as a probe extends to other adenine-binding proteins, which could include certain kinases, polymerases, and other enzymes involved in DNA and RNA metabolism. However, specific studies on its use with DNA/RNA modifying enzymes are not widely reported.

Methodological Contributions to Chemical Biology for Understanding Protein Function

The use of this compound exemplifies the broader strategy of affinity labeling, a cornerstone technique in chemical biology for the functional investigation of proteins. The methodological contributions stemming from the application of such compounds are significant:

Bridging Chemistry and Biology: Affinity labels like this compound are prime examples of how chemical tools can be designed to answer specific biological questions, such as identifying the active site residues of an enzyme.

Enabling Irreversible Inhibition Studies: The ability to irreversibly inhibit an enzyme with high specificity allows for the study of the physiological consequences of the loss of that enzyme's function, both in vitro and potentially in cellular models.

Foundation for Modern Probe Development: The principles demonstrated by early affinity labels have paved the way for the development of more sophisticated chemical probes, including the photoaffinity probes and activity-based probes discussed earlier. These modern tools offer greater versatility and can be applied in more complex biological settings like living cells and whole organisms.

Validation of Drug Targets: By selectively and irreversibly blocking the function of a specific protein, researchers can validate it as a potential target for therapeutic intervention.

In essence, while this compound itself may not be at the forefront of modern high-throughput proteomics, its historical application in the study of adenosine deaminase represents a fundamental and enduring approach in chemical biology: the use of rationally designed, reactive small molecules to probe, identify, and characterize protein function.

Emerging Research Directions and Future Perspectives for 9 4 Bromoacetamidobenzyl Adenine Research

Exploration of Undiscovered Biological Targets and Pathways Modulated by 9-(4-Bromoacetamidobenzyl)adenine

A primary avenue of ongoing research is the use of this compound in sophisticated proteomics workflows to identify novel biological targets and elucidate their roles in cellular pathways. While historically used to target known ATP-binding sites in specific enzymes, its application in global, unbiased screening can uncover previously unknown adenine-binding proteins or off-target effects that have physiological relevance.

Modern chemical proteomics strategies, often referred to as activity-based protein profiling (ABPP), utilize such probes to map the reactive portions of the proteome. nih.gov By treating cell lysates or even live cells with this compound, researchers can covalently tag a wide array of proteins. Subsequent enrichment of these tagged proteins followed by advanced mass spectrometry allows for their identification and quantification. nih.gov This approach can reveal "hyper-reactive" amino acid residues within functional domains of proteins, providing insights into their roles in protein-protein interactions and nucleotide recognition. nih.govresearchgate.net

The data generated from these experiments can be substantial, identifying hundreds to thousands of potential protein targets. The challenge then lies in validating these hits and understanding the biological consequences of their modification. This exploration is not limited to enzymes; it can also identify non-catalytic nucleotide-binding sites on structural proteins, receptors, and transcription factors, thereby expanding the "druggable" proteome.

Table 1: Potential Classes of Undiscovered Targets for Adenine-Based Probes

| Protein Class | Potential Function Modulated | Rationale for Targeting |

| Kinases | Catalytic activity, Allosteric regulation | Many kinases have ATP-binding sites that are not yet fully characterized. |

| ATPases | Energy-dependent transport, Chaperone activity | These enzymes utilize ATP hydrolysis for various cellular functions. |

| RNA/DNA Helicases | Nucleic acid unwinding | These proteins have nucleotide-binding domains essential for their function. |

| Metabolic Enzymes | Allosteric regulation | Some metabolic enzymes are regulated by adenine (B156593) nucleotides at sites other than the active site. |

| Structural Proteins | Protein-protein interactions, conformational changes | Binding of adenine nucleotides can induce structural changes in some proteins. |

Rational Design and Synthesis of Next-Generation Adenine-Based Affinity Labels with Enhanced Specificity and Efficiency

While this compound is a valuable tool, it possesses certain limitations, such as potential off-target reactivity of the bromoacetamide group. This has spurred efforts in the rational design and synthesis of new-generation adenine-based probes with improved characteristics. The goal is to develop covalent probes that offer greater selectivity for specific protein targets or even for specific amino acid residues beyond the commonly targeted cysteine. researchgate.net

Key strategies in the development of next-generation probes include:

Tuning Electrophilicity: The reactivity of the "warhead" can be carefully balanced to maximize target selectivity and minimize off-target reactions. researchgate.net This involves replacing the bromoacetamide with other electrophilic groups that may have different reactivity profiles.

Targeting Other Residues: While the bromoacetamide group often reacts with cysteine, there is growing interest in developing electrophiles that can selectively target other nucleophilic residues like lysine (B10760008), tyrosine, or histidine, which are also frequently found in protein binding sites. nih.govresearchgate.net

Incorporating Reporter Tags: Synthesizing probes that already contain a reporter tag (e.g., a fluorophore or a biotin (B1667282) handle) facilitates the detection and enrichment of labeled proteins without the need for secondary chemical modifications. escholarship.org

Structure-Based Design: With an increasing number of protein structures available, probes can be designed to fit more precisely into the active or allosteric site of a target protein, thereby increasing binding affinity and specificity. nih.govnih.gov This can involve modifying the linker between the adenine and the reactive group to achieve optimal positioning.

The development of these more sophisticated probes is crucial for reducing experimental noise and generating more reliable data in complex biological systems. nih.gov

Integration of this compound-Based Probes in Systems Biology Approaches for Network Perturbation Studies

The true power of chemical probes like this compound is realized when they are integrated into systems biology approaches. Instead of studying one protein at a time, these probes allow for the simultaneous perturbation and analysis of entire protein networks. By covalently inhibiting a node (protein) or a series of nodes in a cellular network, researchers can observe the downstream effects on other proteins and pathways.

This is particularly valuable for:

Understanding Drug Mechanism of Action: If a drug is known to bind to a particular protein, a probe like this compound can be used to mimic this interaction and identify other proteins that are affected, revealing the drug's broader impact on the cell.

Mapping Protein-Protein Interactions (PPIs): Covalent labeling can be used to "freeze" transient protein interactions for easier detection. thermofisher.com If this compound labels one protein in a complex, it may be possible to co-purify its binding partners, thus helping to map the cellular interactome. thermofisher.comresearchgate.net

Functional Annotation of Uncharacterized Proteins: If a probe labels a protein of unknown function, observing the resulting changes in cellular signaling or metabolic pathways can provide clues to that protein's role.

These network-level studies generate large datasets that require sophisticated bioinformatics tools for analysis and visualization. biorxiv.org The ultimate aim is to move from a static picture of the proteome to a dynamic understanding of how cellular networks respond to specific chemical stimuli.

Development of Novel Analytical Techniques for Characterizing Covalent Compound-Protein Interactions Initiated by Bromoacetamide Functionality

The identification of proteins targeted by this compound is critically dependent on analytical techniques, with mass spectrometry (MS) being the cornerstone. nih.gov A key area of development is the improvement of MS-based methods to more sensitively and accurately identify the specific site of covalent modification on the protein.

Current and emerging analytical techniques include:

Advanced Mass Spectrometry: High-resolution mass spectrometers and techniques like tandem mass spectrometry (MS/MS) are essential for identifying the adducted peptide and pinpointing the exact amino acid that has been modified by the bromoacetamide group. nih.govnih.gov

"Bottom-Up" Proteomics: This standard approach involves digesting the labeled protein into smaller peptides before MS analysis, which simplifies the identification of the modification site. nih.gov

"Top-Down" Proteomics: In this method, the intact protein-adduct is analyzed by MS. While more challenging, it can provide information about the combination of modifications on a single protein. nih.gov

Specialized Search Algorithms: The identification of peptides modified by a chemical probe requires specialized bioinformatics software that can search for the specific mass shift caused by the adduct. biorxiv.orgresearchgate.net New algorithms are being developed to improve the accuracy and speed of this process.

Quantitative Proteomics: Techniques such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or isobaric tagging allow for the precise quantification of changes in protein labeling under different conditions, providing more than just a list of targets. nih.govmdpi.com

The ongoing refinement of these analytical methods is crucial for validating the targets of this compound and for providing the high-quality, detailed data needed for systems-level biological insights. nih.gov

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for introducing the 4-bromoacetamidobenzyl group into adenine derivatives?

- Methodological Answer : The bromoacetamidobenzyl moiety can be synthesized via sequential acylation and alkylation. For example:

- Step 1 : React 4-aminobenzylamine with bromoacetyl bromide to form the bromoacetamide intermediate .

- Step 2 : Couple this intermediate to adenine using Mitsunobu or nucleophilic substitution conditions (e.g., HATU-mediated coupling) .

- Critical Considerations : Monitor reaction progress via TLC or HPLC. Use anhydrous conditions to avoid hydrolysis of the bromoacetamide group.

Q. How can NMR and X-ray crystallography be employed to confirm the structure of 9-(4-Bromoacetamidobenzyl)adenine?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : Identify peaks corresponding to the adenine base (e.g., H8 at δ ~8.3 ppm), benzyl protons (δ ~4.5–5.0 ppm for CH2), and bromoacetamide (δ ~3.8–4.2 ppm for CO-NH-CH2Br) .

- X-ray Crystallography : Resolve the spatial arrangement of the bromoacetamidobenzyl side chain relative to the adenine ring. Compare torsion angles (e.g., C(1')-O(1) bond conformation) to analogous compounds like DHP-Ade .

Advanced Research Questions

Q. How do conformational differences (solid-state vs. solution) impact the biological activity of this compound?

- Methodological Answer :

- Solid-State Analysis : Use X-ray crystallography to determine if the bromoacetamidobenzyl group adopts a "folded" (gauche) or "extended" (trans) conformation relative to the adenine ring. Compare to structurally related compounds like DHPG, where gauche conformers enhance enzyme binding .

- Solution Studies : Conduct NOESY NMR to detect through-space interactions between the benzyl group and adenine protons. A folded conformation in solution may correlate with improved target engagement .

- Activity Correlation : Test enzyme inhibition (e.g., kinase assays) for crystallographically characterized batches to link conformation to potency.

Q. How can researchers resolve contradictions in activity data caused by synthetic impurities or conformational variability?

- Methodological Answer :

- Purity Control : Use HPLC (C18 column, 0.1% TFA/ACN gradient) to quantify impurities. For example, Adefovir derivatives require ≥98% purity for reliable bioactivity data .

- Conformational Screening : Synthesize analogs with locked conformations (e.g., via cyclization or steric hindrance) to isolate the active form .

- Data Normalization : Compare activity trends across multiple batches and structural analogs (e.g., 9-(4-nitrobenzyl)adenine) to distinguish intrinsic activity from batch-specific artifacts .

Q. What strategies optimize the stability of this compound in aqueous buffers for long-term assays?

- Methodological Answer :

- pH Optimization : Maintain pH 7.0–7.5 (Tris-HCl buffer) to minimize hydrolysis of the bromoacetamide group .

- Temperature Control : Store stock solutions at -20°C in anhydrous DMSO. Avoid repeated freeze-thaw cycles .

- Stability Monitoring : Use LC-MS to detect degradation products (e.g., free adenine or debrominated byproducts) over time .

Data Analysis and Experimental Design

Q. How to design a structure-activity relationship (SAR) study for this compound derivatives?

- Methodological Answer :

- Variable Selection : Modify the benzyl substituent (e.g., electron-withdrawing groups like NO2 vs. electron-donating groups like OMe) and compare inhibitory potency .

- Control Compounds : Include analogs lacking the bromoacetamide group (e.g., 9-benzyladenine) to isolate its contribution to activity.

- Statistical Validation : Use dose-response curves (IC50) with triplicate measurements to ensure reproducibility .

Q. What analytical techniques are critical for validating synthetic intermediates in multi-step routes?

- Methodological Answer :

- Mid-Step Characterization : Use <sup>1</sup>H NMR to confirm acylation of 4-aminobenzylamine (e.g., disappearance of NH2 peaks at δ ~5.5 ppm) .

- Mass Spectrometry : FAB-MS or ESI-MS to verify molecular ions (e.g., [M+H]<sup>+</sup> for intermediates) .

- Elemental Analysis : Validate purity of final products (e.g., C, H, N % within 0.4% of theoretical values) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.